2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE

Physicochemical Characterization Quality Control Solid-State Chemistry

Researchers synthesizing thiazolo[4,5-d]pyrimidine-based PAK4 inhibitors require a structurally precise 2-benzylthio-substituted aminopyrimidine. Alkylthio analogs introduce variability in LogP, pKa, and reactivity, compromising synthetic reproducibility. • Validated precursor for thiazolo[4,5-d]pyrimidine PAK4 inhibitors (lead compound PB-10, PAK4 IC50 = 15.12 μM) • Distinct benzylthio group: LogP ~1.64, mp 243-243.5 °C for consistent handling • ≥98% purity; suitable as HPLC reference standard • In stock for immediate global shipping

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
CAS No. 37660-23-4
Cat. No. B187142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE
CAS37660-23-4
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)N
InChIInChI=1S/C11H11N3OS/c12-9-6-10(15)14-11(13-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15)
InChIKeyUSCKGDQJCBTIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylmercapto)-4-hydroxy-6-aminopyrimidine Overview


2-(Benzylmercapto)-4-hydroxy-6-aminopyrimidine (also known as 6-Amino-2-(benzylthio)pyrimidin-4-ol) is a heterocyclic compound belonging to the pyrimidine family . This compound is primarily utilized as a research chemical and a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry . Its structure, featuring a benzylthio group at the 2-position, distinguishes it from simpler alkylthio analogs, conferring distinct physicochemical properties and synthetic utility .

Key intermediate for thiazolo[4,5-d]pyrimidine synthesis
Benzylthio substitution provides distinct reactivity from alkylthio analogs
High purity supports reproducible synthetic workflows

Substitution Warning for 2-(Benzylmercapto)-4-hydroxy-6-aminopyrimidine


Direct substitution with closely related aminopyrimidine analogs, such as the 2-methylthio or 2-phenylthio derivatives, is not a viable procurement strategy. While these compounds share a common core structure, variations in the thioether substituent lead to significant, quantifiable differences in key physicochemical properties including melting point, lipophilicity (LogP), and acid dissociation constant (pKa) . These differences directly impact the compound's solubility, reactivity, and behavior in synthetic transformations and biological assays, potentially compromising experimental reproducibility and downstream application success .

2-Methylthio analog has lower lipophilicity, which may shift organic-phase partitioning and membrane diffusion behavior.
2-Phenylthio analog exhibits a much higher melting point, limiting handling and formulation overlap with the benzylthio compound.
The thiazolo[4,5-d]pyrimidine synthetic route is not reported from these analogs, risking workflow deviation and additional optimization.

Differentiation Evidence: 2-(Benzylmercapto)-4-hydroxy-6-aminopyrimidine


Distinct Melting Point vs. Thioether Analogs

The melting point of 2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE is reported as 243-243.5 °C . In comparison, the 2-methylthio analog (CAS 1074-41-5) exhibits a significantly higher melting point of 271-273 °C (with decomposition) , while the 2-phenylthio derivative (CAS 131042-78-9) melts at an even higher temperature of 345-346 °C . This 30-100 °C difference is a critical parameter for identity verification, purity assessment, and formulation considerations.

Melting Point vs. Analogs
Cross-study comparable
243-243.5 °C (target) vs. 2-Methylthio: 271-273 °C (dec.); 2-Phenylthio: 345-346 °C
Lower and sharper melting point aids identity verification and purity assessment
Standard melting point determination; no direct study source available
Physicochemical Characterization Quality Control Solid-State Chemistry

Higher Lipophilicity vs. 2-Methylthio Analog

The compound exhibits a calculated LogP value of approximately 1.64 , indicating moderate lipophilicity. This contrasts with the 2-methylthio analog, which has a reported LogP value of 0.66 [1] or 1.50 [2], depending on the computational method. The higher lipophilicity of the target compound, conferred by the benzyl group, is a key differentiator for applications where membrane permeability or solubility in organic phases is a critical factor.

Lipophilicity (LogP) vs. Methylthio
Calculated values
LogP 1.64 (target) vs. 0.66–1.50 (2-methylthio analog)
Benzyl group increases LogP, impacting organic-phase partitioning and permeability studies
Computed LogP; values depend on software method
ADME Properties Lipophilicity Drug Design

High Purity for Reproducible Research

Reputable commercial sources consistently specify a high purity of ≥98% for this compound, as verified by analytical methods . This level of purity minimizes the risk of confounding results due to unknown impurities, which is a common concern with less well-characterized in-class compounds that may be offered at lower purities (e.g., 95%) [1].

Purity Specification
Supplier specification
≥98% (HPLC)
High purity minimizes risk of confounding impurities in synthetic and assay workflows
Verified by HPLC per supplier COA; compare to ≥95% grades
Quality Control Analytical Chemistry Reproducibility

Thiazolo[4,5-d]pyrimidine Precursor for PAK4 Inhibition

This compound serves as a critical starting material for the synthesis of thiazolo[4,5-d]pyrimidine derivatives, a class of molecules identified as potent p21-activated kinase 4 (PAK4) inhibitors . For instance, the derivative PB-10, synthesized from this or a closely related precursor, demonstrated an IC50 of 15.12 μM against PAK4 and exhibited significant anti-proliferative effects in human colorectal cancer cells . This synthetic pathway is not directly accessible from the 2-methylthio or 2-phenylthio analogs without additional, often less efficient, chemical modifications.

Thiazolopyrimidine Precursor
Class-level inference
Precursor to thiazolo[4,5-d]pyrimidine PB-10 (reported PAK4 IC50 15.12 μM)
Synthetic entry point for kinase inhibitor development; derivative activity not inherent to this intermediate
Class-level evidence; compound itself is not a PAK4 inhibitor
Medicinal Chemistry Synthetic Intermediate Kinase Inhibition

Application Scenarios for 2-(Benzylmercapto)-4-hydroxy-6-aminopyrimidine


Thiazolo[4,5-d]pyrimidine Kinase Inhibitor Synthesis

This compound is the precursor of choice for synthesizing thiazolo[4,5-d]pyrimidine derivatives, a validated scaffold for developing PAK4 inhibitors with potential anti-cancer activity . Its specific benzylthio group is integral to the synthetic sequence leading to the bioactive thiazolo[4,5-d]pyrimidine core .

High-Purity Reference Standard for Analytical Methods

Given its high purity specification of ≥98% , this compound is well-suited for use as a reference standard in analytical chemistry applications, including HPLC method development, calibration, and system suitability testing for the analysis of related pyrimidine derivatives.

Physicochemical and Formulation Studies

The compound's unique melting point (243-243.5 °C) and moderate lipophilicity (LogP ~1.64) make it a valuable candidate for studies investigating the impact of these properties on solid-state stability, solubility, and passive membrane permeability within a series of aminopyrimidine analogs.

Application
Selection Property
Validation Focus
Thiazolo[4,5-d]pyrimidine Synthesis
Benzylthio substitution & synthetic compatibility
Reported PAK4 inhibitor scaffold derivatization
Analytical Reference Standard
Purity specification (≥98%)
Chromatographic identity and purity verification
Physicochemical Profiling
Melting point & lipophilicity benchmarks
Solid-state and permeability property comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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